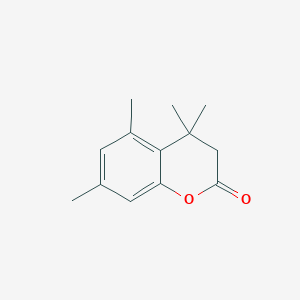
4,4,5,7-Tetramethylchroman-2-one
Cat. No. B2495754
M. Wt: 204.269
InChI Key: SZFAEJMEHIBRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07910595B2
Procedure details


The product of Example 436A (4.00 g, 0.0196 mol) in tetrahydrofuran (75 mL) was added dropwise to a solution of lithium aluminum hydride (1.0 M in tetrahydrofuran, 20.6 mL, 0.0206 mol) in tetrahydrofuran (105 mL) at room temperature over a period of 30 minutes then stirred an additional one hour at ambient temperature. The stirred reaction was quenched by dropwise addition of saturated aqueous ammonium chloride (5 mL) after 15 minutes, the precipitate was removed by vacuum filtration. The filtrate was concentrated by rotary evaporation and the residue purified by silica gel flash chromatography eluting with 4:96 methanol/methylene chloride to afford the title compound as a white solid (2.94 g, 0.014 mol, 72%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.44 (s, 6 H) 2.00-2.07 (m, 2 H) 2.08 (s, 3 H) 2.36 (s, 3 H) 3.11-3.28 (m, 2 H) 4.09 (t, J=4.78 Hz, 1 H) 6.29 (s, 1 H) 6.42 (s, 1 H) 8.95 (s, 1 H). MS (ESI+) m/z 209 (M+H)−, 226 (M+NH4)+.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][C:8]([CH3:13])=[CH:9][C:10]=2[CH3:12])[O:5][C:4](=[O:14])[CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[OH:14][CH2:4][CH2:3][C:2]([C:11]1[C:10]([CH3:12])=[CH:9][C:8]([CH3:13])=[CH:7][C:6]=1[OH:5])([CH3:15])[CH3:1] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(OC2=CC(=CC(=C12)C)C)=O)C
|
|
Name
|
|
|
Quantity
|
20.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
105 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
then stirred an additional one hour at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The stirred reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched by dropwise addition of saturated aqueous ammonium chloride (5 mL) after 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate was removed by vacuum filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by silica gel flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 4:96 methanol/methylene chloride
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCC(C)(C)C1=C(C=C(C=C1C)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.014 mol | |
| AMOUNT: MASS | 2.94 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

